7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound with the molecular formula C₁₂H₁₃NO It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-methylphenylamine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with similar structural features but different biological activities.
Quinoline: Another related compound with a nitrogen atom in a different position, leading to distinct chemical properties.
Indole: A structurally related compound with a fused benzene and pyrrole ring, known for its wide range of biological activities.
Uniqueness
7-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-ethyl-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-5-10-6-8(2)13-12(14)11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
LRKFFVGORYFGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(NC2=O)C |
Origin of Product |
United States |
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